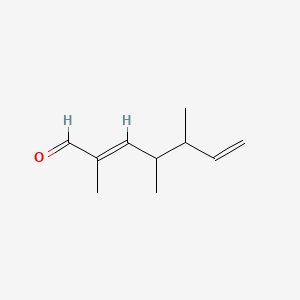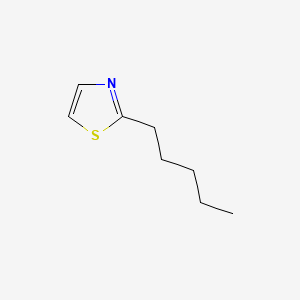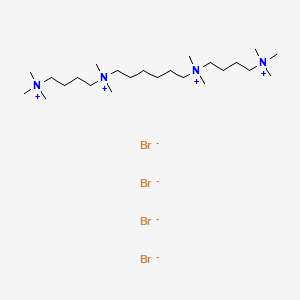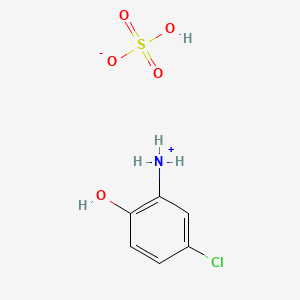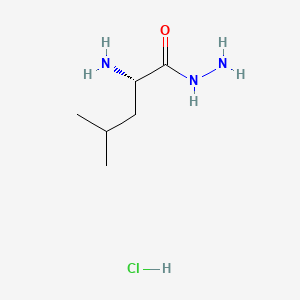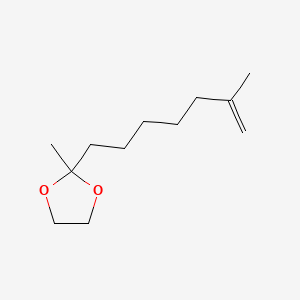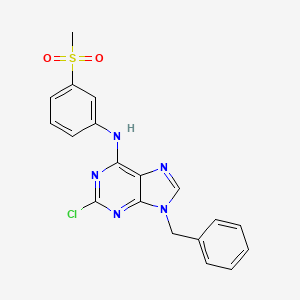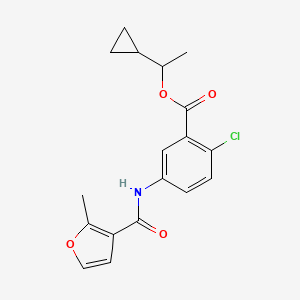
Phosphoric acid, octadecyl ester, aluminum salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, octadecyl ester, aluminum salt is an organic phosphate ester compound. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long carbon chain and the presence of aluminum, which imparts specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, octadecyl ester, aluminum salt is typically synthesized by reacting octadecanol with phosphoric acid. The reaction generally requires the use of a catalyst to facilitate the process . The reaction conditions include heating the mixture to a specific temperature to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, octadecanol and phosphoric acid, are mixed in reactors with catalysts to accelerate the reaction. The product is then purified through various methods, such as distillation or crystallization, to obtain the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, octadecyl ester, aluminum salt undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.
Substitution: The ester group can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by acids or bases.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as potassium permanganate for oxidation.
Major Products Formed
Hydrolysis: Produces phosphoric acid and octadecanol.
Oxidation: Can lead to the formation of various oxidized products depending on the conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, octadecyl ester, aluminum salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, inks, plastics, textiles, and personal care products.
Wirkmechanismus
The mechanism of action of phosphoric acid, octadecyl ester, aluminum salt involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and stabilizes emulsions by aligning at the interface of different phases. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, octadecyl ester, aluminum salt can be compared with other similar compounds, such as:
Cetyl oleyl phosphate: Known for its excellent emulsion stability and anti-wear performance.
Ethoxylated fatty alcohols: Used as non-ionic surfactants with similar applications in emulsification and stabilization.
The uniqueness of this compound lies in its specific combination of properties imparted by the long carbon chain and the presence of aluminum, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
68071-22-7 |
|---|---|
Molekularformel |
C54H111Al2O12P3 |
Molekulargewicht |
1099.3 g/mol |
IUPAC-Name |
dialuminum;octadecyl phosphate |
InChI |
InChI=1S/3C18H39O4P.2Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h3*2-18H2,1H3,(H2,19,20,21);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
HBEOVKSHQZVUQQ-UHFFFAOYSA-H |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Al+3].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



